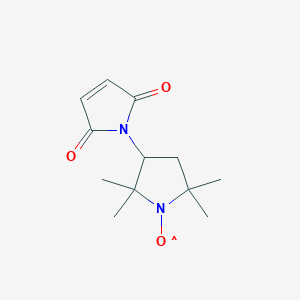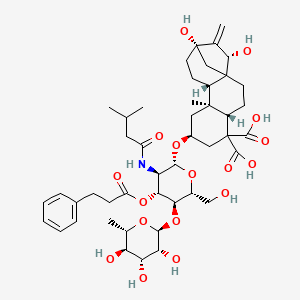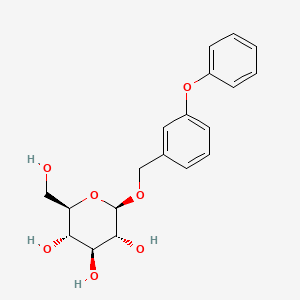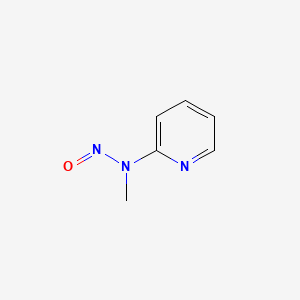
2-Nitrosomethylaminopyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related nitro and nitroso compounds involves various chemical pathways, including the reaction of pyridine derivatives with reagents such as N2O5, leading to N-nitropyridinium ions which undergo further transformations. Notably, 2-N-Nitrosomethylaminopyridine reacts with malonate esters to form derivatives of carbamates, amides, and dihydropyridines, showcasing its reactivity and versatility in synthesis processes (Kiriazis, L., Kalatzis, E., & Alexandrou, N., 1989).
Molecular Structure Analysis
The molecular and crystal structures of compounds related to 2-Nitrosomethylaminopyridine have been thoroughly studied. For example, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol provide insights into the molecular arrangements and hydrogen bonding patterns, which are crucial for understanding the behavior and reactivity of these compounds (Cao, S.-l., et al., 2011).
Chemical Reactions and Properties
2-Nitrosomethylaminopyridine's chemical reactions are characterized by its interaction with esters containing active methylene groups, leading to the formation of carbamates, amides, and dihydropyridines. This reactivity pattern is indicative of its potential utility in synthetic organic chemistry and the development of new compounds with diverse functionalities (Kiriazis, L., et al., 1989).
Physical Properties Analysis
The physical properties of related compounds have been studied, focusing on their crystalline structures, which reveal important aspects of their stability and potential applications. For instance, the detailed analysis of crystal structures can inform the design of materials with specific physical properties, such as optical or electronic applications (Cao, S.-l., et al., 2011).
Aplicaciones Científicas De Investigación
Mutagenicity and Carcinogenicity Studies
2-Nitrosomethylaminopyridine (2-NMPY) has been a subject of interest in studies related to mutagenicity and carcinogenicity. Research has shown that 2-NMPY exerts significant carcinogenic activity in rats and has the ability to induce gene mutations in bacterial strains like Escherichia coli. Particularly, 2-NMPY among its isomers showed mutagenic effects in vitro and in host-mediated assays. These studies are crucial in understanding the mutagenic potential and carcinogenic properties of nitrosamines, providing insights into their possible impacts on health and environmental safety (Kerklaan, Bouter, & Mohn, 1982).
Interaction with DNA
Research on 2-NMPY has also delved into its interactions with DNA and its role in inhibiting RNA synthesis. Studies on acridine derivatives, which include 2-NMPY, indicate their potential to form intercalative complexes with DNA. This ability to interact with DNA and influence RNA biosynthesis is significant in understanding the molecular mechanisms of these compounds, which may have implications in cancer research and the development of therapeutic agents (Filipski et al., 1977).
Synthesis and Stability
Another area of research focuses on the synthesis and stability of 2-NMPY and its derivatives. Studies exploring the reactions of 2-NMPY with other compounds like malonate esters contribute to a deeper understanding of its chemical properties. This knowledge is essential for the synthesis of novel compounds with potential applications in medicinal chemistry and pharmaceutical research (Kiriazis, Kalatzis, & Alexandrou, 1989).
Antitumor Potential
Some studies have investigated the antitumor potential of 2-NMPY analogues. These compounds, such as nitracrine, are used clinically as antitumor agents, and their analogues are actively being developed. Evaluating the mutagenic activity of these analogues in different cell lines helps in the development of new anticancer drugs. The ability of these compounds to induce genetic mutations and cellular damage in cancer cells is a critical area of research that contributes to the development of targeted cancer therapies (Ferguson & van Zijl, 1988).
Propiedades
IUPAC Name |
N-methyl-N-pyridin-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9(8-10)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDNMDMNPIKDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021050 | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrosomethylaminopyridine | |
CAS RN |
16219-98-0 | |
| Record name | N-Methyl-N-nitroso-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16219-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROSOMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739F0M5S0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




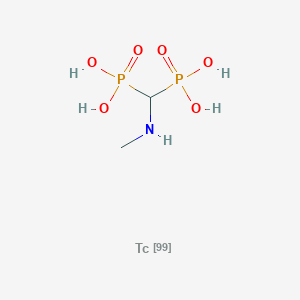


![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)

